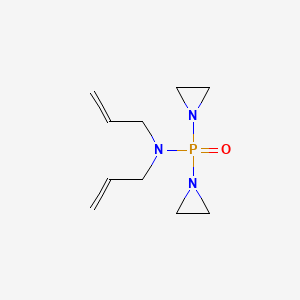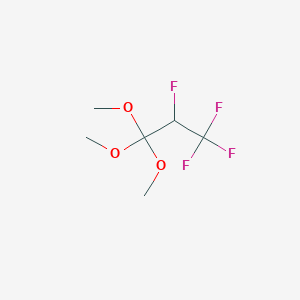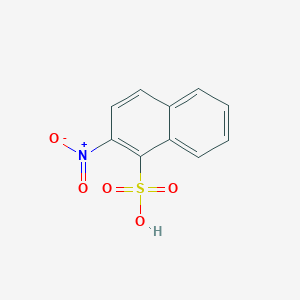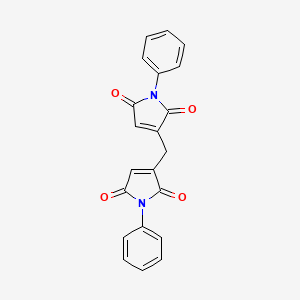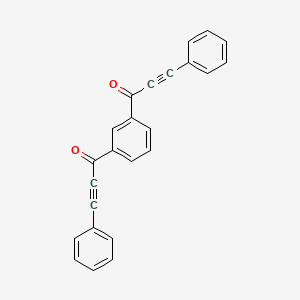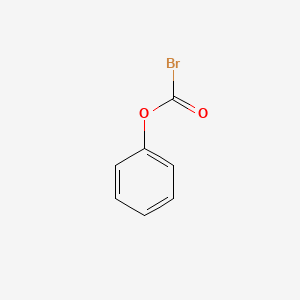
Phenyl carbonobromidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl carbonobromidate can be synthesized through the reaction of phenol with carbon tetrabromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonobromidate ester.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and scalability of production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl carbonobromidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenyl carbonates.
Reduction Reactions: Reduction of this compound can yield phenyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Phenyl esters or ethers.
Oxidation: Phenyl carbonates.
Reduction: Phenyl alcohols.
Aplicaciones Científicas De Investigación
Phenyl carbonobromidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism of action of phenyl carbonobromidate involves its reactivity towards nucleophiles and electrophiles. The bromide group is a good leaving group, making the compound highly reactive in substitution reactions. The phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Phenyl Carbonate: Similar in structure but with an oxygen atom instead of a bromine atom.
Phenyl Acetate: Contains an acetate group instead of a carbonobromidate moiety.
Phenyl Benzoate: Features a benzoate group in place of the carbonobromidate group.
Uniqueness: Phenyl carbonobromidate is unique due to the presence of the bromide group, which imparts distinct reactivity compared to other phenyl esters. This makes it particularly useful in specific synthetic applications where bromide’s leaving group properties are advantageous.
Propiedades
Número CAS |
51806-30-5 |
|---|---|
Fórmula molecular |
C7H5BrO2 |
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
phenyl carbonobromidate |
InChI |
InChI=1S/C7H5BrO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
ABUYPZMWYIVOKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


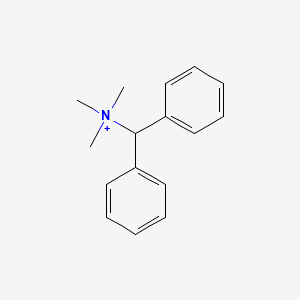
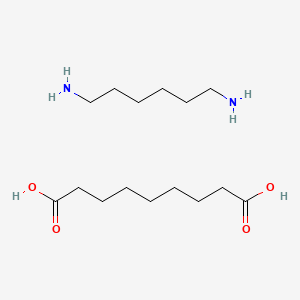
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
